

## physical and chemical properties of 5-iodo-2methyl-2-pentene

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 5-lodo-2-methyl-2-pentene

Cat. No.: B15198323

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# An In-depth Technical Guide to 5-lodo-2-methyl-2-pentene

For Researchers, Scientists, and Drug Development Professionals

Introduction

**5-lodo-2-methyl-2-pentene** is an unsaturated organoiodide that holds potential as a versatile building block in organic synthesis and medicinal chemistry. Its structure, featuring a vinyl iodide moiety, makes it a candidate for various cross-coupling reactions, allowing for the introduction of complex molecular fragments. This guide provides a comprehensive overview of the known physical and chemical properties of **5-iodo-2-methyl-2-pentene**, alongside predicted spectroscopic data and hypothetical synthetic routes. While specific experimental data for this compound is limited in publicly available literature, this document aims to provide a valuable resource for researchers by extrapolating from the established chemistry of analogous vinyl iodides and haloalkenes.

### **Core Physical and Chemical Properties**

The fundamental properties of **5-iodo-2-methyl-2-pentene** are summarized in the table below. These values are critical for its handling, purification, and use in chemical reactions.



Property	Value	Reference(s)
Molecular Formula	C <sub>6</sub> H <sub>11</sub> I	[1][2]
Molecular Weight	210.06 g/mol	[1][2]
Boiling Point	62-63 °C at 13 Torr	[2]
Density	1.502 ± 0.06 g/cm <sup>3</sup> (Predicted)	[2]
Melting Point	Not available	[3]
CAS Number	43161-11-1	[2]

### **Hypothetical Synthesis Protocols**

Due to the absence of a specific, detailed experimental protocol for the synthesis of **5-iodo-2-methyl-2-pentene** in the literature, two plausible synthetic routes are proposed based on well-established organic transformations.

### Method 1: Hydroiodination of 2-Methyl-1-penten-4-yne

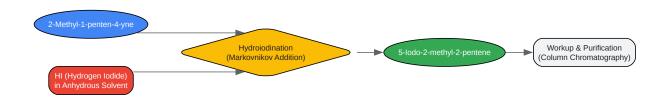
This approach involves the regioselective addition of hydrogen iodide (HI) to the alkyne functionality of a suitable precursor. The reaction is anticipated to follow Markovnikov's rule, with the iodide adding to the more substituted carbon of the triple bond.

#### Experimental Protocol:

- Precursor Synthesis: 2-Methyl-1-penten-4-yne can be synthesized via standard methods, for example, by the alkylation of a terminal alkyne.
- Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methyl-1-penten-4-yne (1 equivalent) in a suitable anhydrous solvent such as dichloromethane or diethyl ether under an inert atmosphere (e.g., argon or nitrogen).
- Addition of HI: Cool the solution to 0 °C in an ice bath. Slowly add a solution of hydrogen iodide (1.1 equivalents) in the same solvent. The HI can be generated in situ or used as a commercially available solution.



- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours.
   Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Workup: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate to remove any excess iodine. Separate the organic layer, and extract the aqueous layer with the reaction solvent.
- Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to afford 5-iodo-2methyl-2-pentene.



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Caption: Synthetic workflow for **5-iodo-2-methyl-2-pentene** via hydroiodination.

### Method 2: Finkelstein Reaction from an Allylic Tosylate

This method utilizes a nucleophilic substitution (SN2) reaction to replace a good leaving group, such as a tosylate, with iodide.[4][5][6]

#### Experimental Protocol:

 Precursor Synthesis: The starting material, 2-methyl-2-penten-5-ol, can be synthesized from commercially available materials. This alcohol is then converted to its corresponding tosylate, 2-methyl-2-penten-5-yl tosylate, by reaction with p-toluenesulfonyl chloride in the presence of a base like pyridine.



- Reaction Setup: In a round-bottom flask, dissolve the 2-methyl-2-penten-5-yl tosylate (1 equivalent) and a stoichiometric excess of sodium iodide (e.g., 3 equivalents) in anhydrous acetone.
- Reaction Conditions: Heat the mixture to reflux and stir for 12-24 hours. The progress of the
  reaction can be monitored by TLC. The formation of a precipitate (sodium tosylate) indicates
  that the reaction is proceeding.
- Workup: After cooling to room temperature, filter off the precipitate. The filtrate is then concentrated under reduced pressure to remove the acetone.
- Extraction: Dissolve the residue in diethyl ether and wash with water to remove any remaining inorganic salts.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
  under reduced pressure. The resulting crude 5-iodo-2-methyl-2-pentene can be purified by
  vacuum distillation or column chromatography.

### **Predicted Spectroscopic Data**

While experimental spectra for **5-iodo-2-methyl-2-pentene** are not readily available, its characteristic spectroscopic features can be predicted based on the known data for similar structures.



Spectroscopic Technique	Predicted Features
¹H NMR	- Signals for two methyl groups attached to the double bond (singlets or narrowly split doublets) in the region of 1.6-1.8 ppm A signal for the vinyl proton (triplet) around 5.1-5.5 ppm A triplet for the methylene group adjacent to the iodine atom (CH <sub>2</sub> -I) around 3.2-3.4 ppm A multiplet for the other methylene group around 2.2-2.4 ppm.
<sup>13</sup> C NMR	- Signals for the sp <sup>2</sup> carbons of the double bond around 120-140 ppm A signal for the carbon bearing the iodine atom (C-I) at a relatively high field, around 5-15 ppm Signals for the methyl carbons in the region of 20-30 ppm.
IR Spectroscopy	- A weak to medium C=C stretching vibration around 1640-1680 cm <sup>-1</sup> .[7] - Vinylic C-H stretching vibrations just above 3000 cm <sup>-1</sup> .[7] - Aliphatic C-H stretching vibrations just below 3000 cm <sup>-1</sup> A C-I stretching vibration in the farinfrared region, typically below 600 cm <sup>-1</sup> , which may be difficult to observe on standard instruments.[8][9][10]
Mass Spectrometry	- A molecular ion peak (M+) at m/z = 210.[11] - A prominent peak corresponding to the loss of an iodine atom (M+ - 127) at m/z = 83 A peak at m/z = 127 corresponding to the iodine cation (I+).[11] - Fragmentation patterns characteristic of alkenes, such as allylic cleavage.[12]

### **Reactivity and Potential Applications**

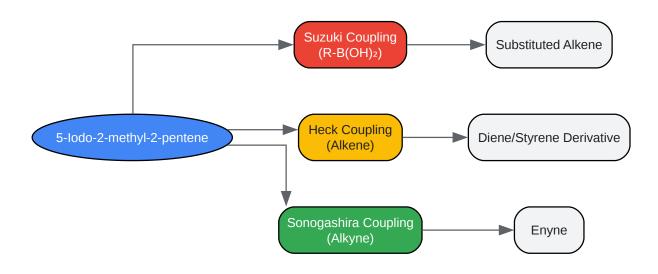
Vinyl iodides are valuable intermediates in organic synthesis due to the reactivity of the carbon-iodine bond. They readily participate in a variety of carbon-carbon and carbon-heteroatom



bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions.

#### Potential Synthetic Applications:

- Suzuki Coupling: Reaction with boronic acids to form new C-C bonds, enabling the synthesis
  of complex substituted alkenes.
- Heck Reaction: Coupling with alkenes to form dienes or more complex unsaturated systems.
- Sonogashira Coupling: Reaction with terminal alkynes to produce enynes.
- Stille Coupling: Coupling with organostannanes.
- Nucleophilic Substitution: The allylic nature of the carbon-iodine bond also allows for nucleophilic substitution reactions, although this may compete with elimination reactions.



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Caption: General synthetic utility of **5-iodo-2-methyl-2-pentene** in cross-coupling reactions.

#### Relevance in Drug Development:

Haloalkanes and haloalkenes are important structural motifs in many pharmaceutical compounds. The introduction of a halogen atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, including its lipophilicity, metabolic stability,



and binding affinity to biological targets. While there are no specific drug development applications reported for **5-iodo-2-methyl-2-pentene**, its potential as a synthetic intermediate allows for its incorporation into larger, more complex molecules that could be screened for biological activity. The vinyl iodide functionality serves as a handle for the late-stage functionalization of drug candidates, a valuable strategy in medicinal chemistry for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

#### Conclusion

**5-lodo-2-methyl-2-pentene** is a chemical compound with established basic physical properties but limited detailed experimental data in the public domain. This guide has provided a consolidation of the available information and offered scientifically grounded predictions for its synthesis and spectroscopic characterization. The potential of this molecule as a synthetic intermediate, particularly in the context of modern cross-coupling methodologies, suggests its utility for researchers in organic synthesis and drug discovery. Further experimental investigation into the reactivity and applications of **5-iodo-2-methyl-2-pentene** is warranted to fully explore its potential.

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